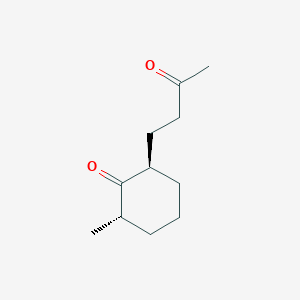![molecular formula C10H13ClNO4P B14423625 [1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid CAS No. 82684-78-4](/img/structure/B14423625.png)
[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid: is a chemical compound that features a phosphonic acid group attached to a phenylethyl chain, which is further substituted with a chloroacetamido group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid typically involves the reaction of 2-phenylethylamine with chloroacetyl chloride to form 2-chloroacetamido-2-phenylethylamine. This intermediate is then reacted with a phosphonic acid derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloroacetamido group, potentially converting it to an amine.
Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives.
科学研究应用
Chemistry: In chemistry, [1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and inhibition. The phosphonic acid group is known to mimic phosphate groups, which are crucial in many biological processes.
Medicine: In medicine, derivatives of this compound could be explored for their potential as therapeutic agents. The chloroacetamido group can be modified to enhance biological activity or reduce toxicity.
Industry: In industrial applications, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of [1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can bind to enzymes that normally interact with phosphate groups, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
相似化合物的比较
[1-(2-Bromoacetamido)-2-phenylethyl]phosphonic acid: Similar structure but with a bromine atom instead of chlorine.
[1-(2-Iodoacetamido)-2-phenylethyl]phosphonic acid: Similar structure but with an iodine atom instead of chlorine.
[1-(2-Fluoroacetamido)-2-phenylethyl]phosphonic acid: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: The uniqueness of [1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The chloroacetamido group provides a reactive site for further modifications, while the phosphonic acid group offers strong binding affinity to biological targets.
属性
CAS 编号 |
82684-78-4 |
|---|---|
分子式 |
C10H13ClNO4P |
分子量 |
277.64 g/mol |
IUPAC 名称 |
[1-[(2-chloroacetyl)amino]-2-phenylethyl]phosphonic acid |
InChI |
InChI=1S/C10H13ClNO4P/c11-7-9(13)12-10(17(14,15)16)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,12,13)(H2,14,15,16) |
InChI 键 |
ODVLAJPWINLMRZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(NC(=O)CCl)P(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
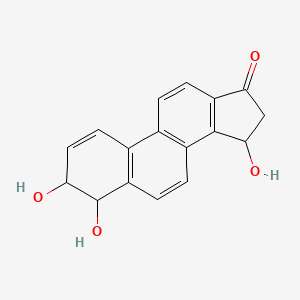
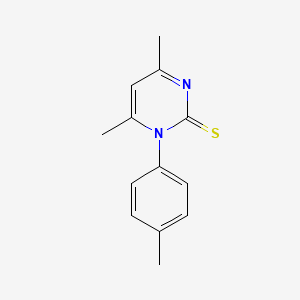
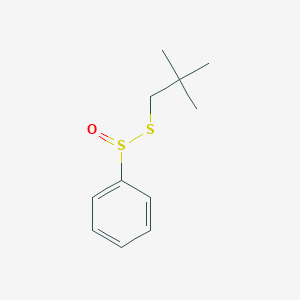

![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)
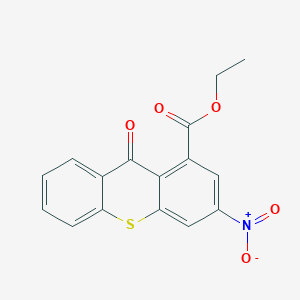

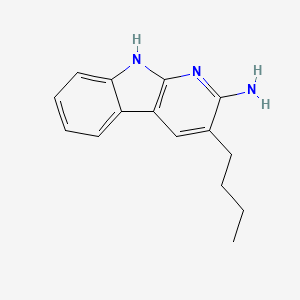
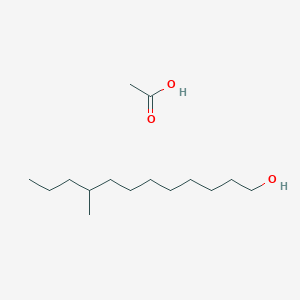
![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
